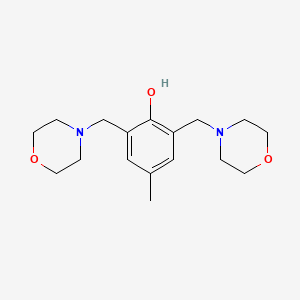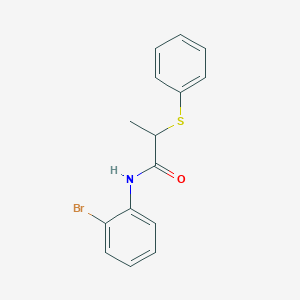![molecular formula C14H7IN2O B4919907 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile](/img/structure/B4919907.png)
4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile, also known as IFVB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of furan, and it has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to modulate the expression of various genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile is its relatively simple synthesis, which makes it an attractive target for chemical synthesis. Additionally, it has been found to have potent biological activity, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile. One area of interest is the development of new anticancer drugs based on this compound. Additionally, this compound could be used as a starting material for the synthesis of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile can be synthesized by reacting 5-iodo-2-furaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzonitrile to yield this compound. The synthesis of this compound is relatively simple and efficient, making it an attractive target for chemical synthesis.
Aplicaciones Científicas De Investigación
4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN2O/c15-14-6-5-13(18-14)7-12(9-17)11-3-1-10(8-16)2-4-11/h1-7H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARXMZOWGDILLR-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=CC2=CC=C(O2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)/C(=C\C2=CC=C(O2)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)
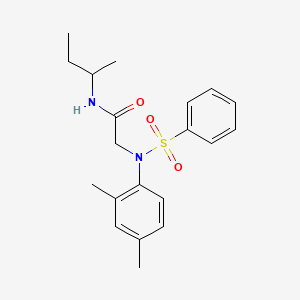
![N-(3-chlorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4919838.png)
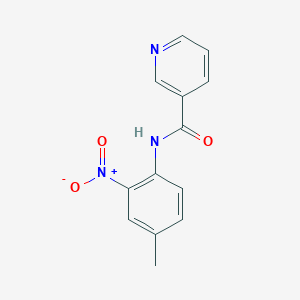
![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![(4-chloro-2-methylphenyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4919857.png)
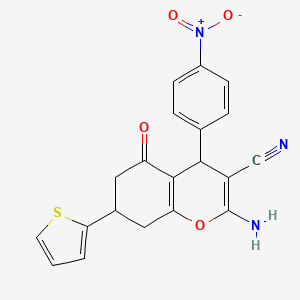
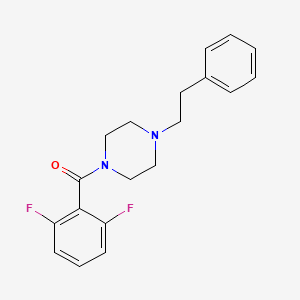
![1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4919891.png)
![2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4919899.png)
![3-[(dimethylamino)methyl]-4-methoxybenzoic acid](/img/structure/B4919910.png)
![4-butoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4919917.png)
